

# 2-(1-Hydroxyethyl) Promazine-d4 CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-(1-Hydroxyethyl) Promazine-d4

Cat. No.: B15293808

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## An In-Depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(1-Hydroxyethyl) Promazine-d4** is the deuterated form of 2-(1-Hydroxyethyl) Promazine, a metabolite of the phenothiazine antipsychotic drug Promazine and the related tranquilizer Acepromazine. Stable isotope-labeled compounds, such as this deuterated analog, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, allowing for precise and accurate measurements of the unlabeled drug or metabolite in biological matrices. This guide provides a comprehensive overview of the core technical information related to **2-(1-Hydroxyethyl) Promazine-d4**, including its physicochemical properties, a proposed synthetic strategy, metabolic pathways of its parent compound, and detailed experimental protocols for its use in bioanalytical applications.

## Physicochemical Properties

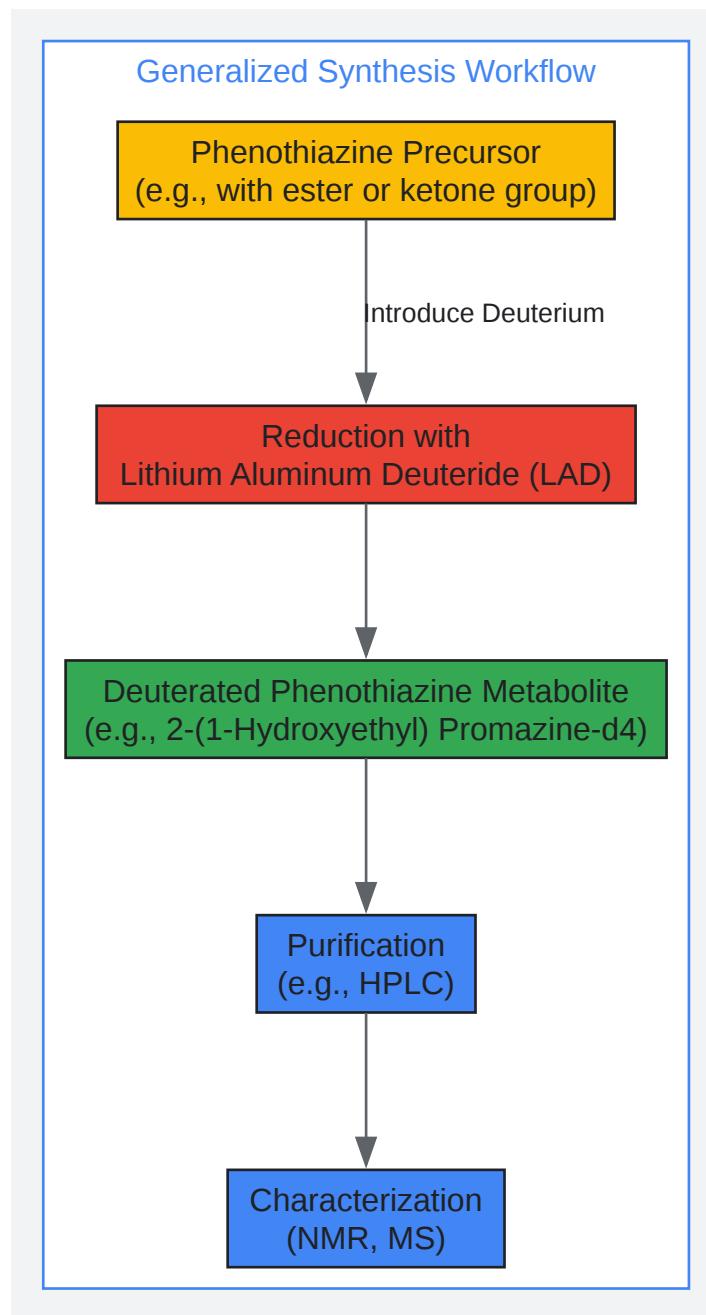
The fundamental properties of **2-(1-Hydroxyethyl) Promazine-d4** are summarized in the table below. This data is essential for the accurate preparation of standards and for mass spectrometry-based analysis.

Property	Value	Source
Chemical Name	10-[3-(Dimethylamino)propyl]- α-methyl-10H-phenothiazine-2- methanol-d4	<a href="#">[1]</a>
CAS Number	73644-43-6 (unlabeled)	<a href="#">[1]</a>
Molecular Formula	C <sub>19</sub> H <sub>20</sub> D <sub>4</sub> N <sub>2</sub> OS	<a href="#">[1]</a>
Molecular Weight	332.5 g/mol	<a href="#">[1]</a>

## Synthesis and Isotopic Labeling

While a specific, published synthetic protocol for **2-(1-Hydroxyethyl) Promazine-d4** is not readily available, a general strategy for the synthesis of deuterated phenothiazine analogs can be proposed based on established chemical methodologies. Deuterium labels are typically introduced into a molecule using a deuterated reducing agent, such as lithium aluminum deuteride (LAD), to reduce a suitable precursor.

A plausible synthetic route would involve the reduction of an appropriate ester or ketone precursor. For example, a methyl ester on the side chain of the phenothiazine core could be reduced with LAD to introduce two deuterium atoms. The following diagram illustrates a generalized workflow for the synthesis of a deuterated phenothiazine metabolite.



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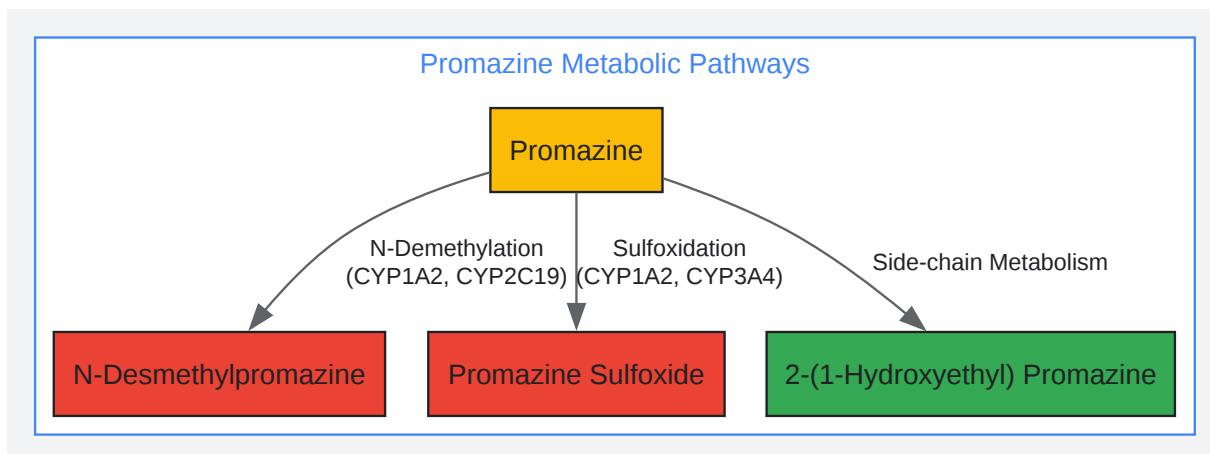
Caption: Generalized workflow for the synthesis of deuterated phenothiazines.

## Metabolism of Promazine

2-(1-Hydroxyethyl) Promazine is a product of the metabolism of Promazine. The metabolic pathways of Promazine are complex and involve several enzymatic reactions, primarily mediated by cytochrome P450 (CYP) isoforms in the liver. The major metabolic routes include

N-demethylation, sulfoxidation, and hydroxylation. The formation of 2-(1-Hydroxyethyl) Promazine occurs via the metabolism of the ethyl side chain of the phenothiazine ring system.

The following diagram illustrates the key metabolic pathways of Promazine.



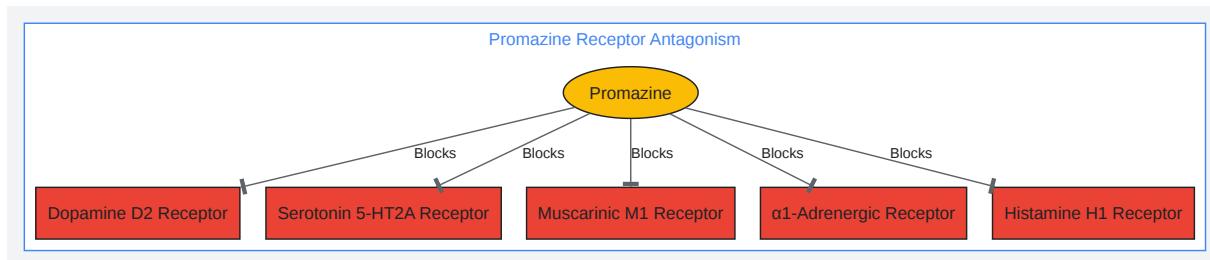
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Caption: Simplified metabolic pathways of Promazine.

## Pharmacological Action and Signaling Pathways of Promazine

The pharmacological effects of Promazine, the parent compound of 2-(1-Hydroxyethyl) Promazine, are attributed to its antagonism of various neurotransmitter receptors in the central nervous system. The antipsychotic effects are primarily mediated through the blockade of dopamine D<sub>2</sub> receptors. Additionally, Promazine exhibits antagonist activity at serotonin (5-HT<sub>2</sub>), muscarinic, α<sub>1</sub>-adrenergic, and histamine H<sub>1</sub> receptors, which contributes to its broad pharmacological profile and side effects.<sup>[2]</sup>

The signaling pathways affected by Promazine are complex, but the primary mechanism involves the modulation of dopamine-mediated signaling cascades. The following diagram illustrates the antagonistic action of Promazine on key receptors.

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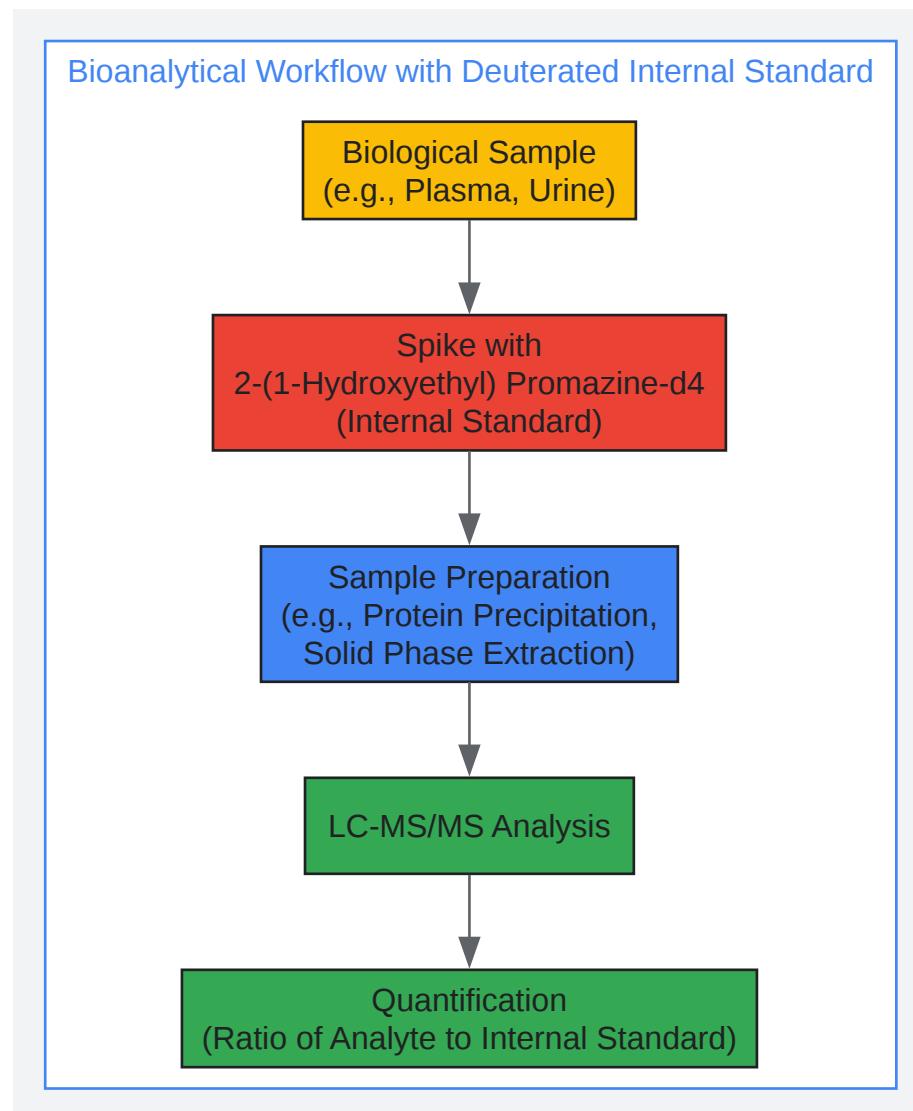
Caption: Promazine's mechanism of action via receptor antagonism.

## Analytical Methods and Experimental Protocols

**2-(1-Hydroxyethyl) Promazine-d4** is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of its unlabeled counterpart in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it effectively corrects for variations in sample preparation, chromatography, and ionization.[3]

## Representative Bioanalytical Workflow

The following diagram outlines a typical workflow for a bioanalytical method using a deuterated internal standard.



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Caption: Typical workflow for bioanalysis using a deuterated internal standard.

## Detailed Experimental Protocol: LC-MS/MS Method

The following is a representative protocol for the quantification of 2-(1-Hydroxyethyl) Promazine in a biological matrix, using **2-(1-Hydroxyethyl) Promazine-d4** as an internal standard.

### 1. Preparation of Stock and Working Solutions:

- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 2-(1-Hydroxyethyl) Promazine in methanol.

- Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of **2-(1-Hydroxyethyl) Promazine-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

### 2. Sample Preparation (Protein Precipitation):

- To 100 µL of the biological sample (plasma or urine), calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

### 3. LC-MS/MS Instrumentation and Conditions:

Parameter	Condition
LC System	High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes)
Flow Rate	0.3 mL/min
Injection Volume	5 $\mu$ L
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive electrospray ionization (ESI+)
MRM Transitions	To be determined by infusion of the analyte and internal standard. For example: - 2-(1-Hydroxyethyl) Promazine: $[M+H]^+$ > fragment ion - 2-(1-Hydroxyethyl) Promazine-d4: $[M+H]^+$ > corresponding fragment ion

#### 4. Data Analysis:

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
- The concentrations of the analyte in the unknown samples are determined from the calibration curve using linear regression.

## Conclusion

**2-(1-Hydroxyethyl) Promazine-d4** is an indispensable tool for the accurate quantification of its unlabeled metabolite in preclinical and clinical studies. This guide has provided a detailed overview of its key characteristics, a plausible synthetic approach, the metabolic context of its parent compound, and a representative bioanalytical protocol. While specific experimental data for the deuterated compound itself is limited in the public domain, the principles and methodologies described herein are based on well-established practices in drug metabolism and bioanalysis, providing a solid foundation for researchers in the field. The use of such stable isotope-labeled standards is a regulatory expectation and a scientific necessity for robust and reliable bioanalytical data.<sup>[3]</sup>

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## References

- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
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